benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1803580-88-2. It has a molecular weight of 300.36 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20N4O2/c21-16(22-11-15-4-2-1-3-5-15)19-8-6-14(7-9-19)10-20-13-17-12-18-20/h1-5,12-14H,6-11H2 . This indicates the molecular structure of the compound.Scientific Research Applications
Synthesis and Structural Analysis : Zhang et al. (2019) synthesized 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole through a multi-step process, including etherification, hydrazonation, cyclization, and reduction. The molecular structures of related compounds, including benzyl (Z)-4-(2-(pyrrolidin-2-ylidene)hydrazine-1-carbonyl)piperidine-1-carboxylate, were analyzed using Density Functional Theory (DFT) calculations, indicating the higher stability of the hydrazone tautomers (Q. Zhang et al., 2019).
Antifungal Activity : Sangshetti and Shinde (2010) reported an improved protocol for synthesizing 1,2,4-triazines possessing 1,2,3-triazole and piperidine ring, demonstrating significant in vitro antifungal activity. The structure-activity relationship (SAR) for the series was developed by comparing their minimum inhibitory concentration (MIC) values with miconazole and fluconazole, revealing that certain compounds were equipotent to miconazole against various fungal strains (Jaiprakash N Sangshetti & Devanand B Shinde, 2010).
Antimicrobial Activity and Molecular Modeling : Vankadari et al. (2013) synthesized a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles. These compounds exhibited significant antibacterial activity and moderate antifungal activity. Molecular docking studies provided insights into their interaction with bacterial and fungal targets (S. Vankadari et al., 2013).
Corrosion Inhibition : Ma et al. (2017) investigated (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol as a corrosion inhibitor for mild steel in an acidic medium. The study showed the triazole derivatives can adsorb on the mild steel surface, offering protection against corrosion (Qisheng Ma et al., 2017).
Mechanism of Action
Target of Action
Benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate is a compound that has been studied for its potential biological activities Similar compounds have been found to exhibit inhibitory activities against cancer cell lines .
Mode of Action
It’s known that triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Result of Action
In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . This suggests that this compound may have potential anticancer properties.
Action Environment
It’s known that the effectiveness of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
benzyl 4-(1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(22-11-15-4-2-1-3-5-15)19-8-6-14(7-9-19)10-20-13-17-12-18-20/h1-5,12-14H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDPGXGUZKSYMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=N2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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